molecular formula C16H17N3Na2O7S2 B1213424 Suncillin sodium CAS No. 23444-86-2

Suncillin sodium

Cat. No.: B1213424
CAS No.: 23444-86-2
M. Wt: 473.4 g/mol
InChI Key: DLJRZFNLBKBWMD-ZQDFAFASSA-L
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Description

Suncillin Sodium is a semisynthetic penicillin, belonging to the beta-lactam class of antibiotics. It is known for its antibacterial properties and is used to inhibit cell wall biosynthesis in bacteria. The chemical formula for this compound is C16H17N3O7S2.2Na, and it has a molecular weight of 473.4316 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Suncillin Sodium is synthesized through a series of chemical reactions starting from the penicillin nucleus. The process involves the acylation of the penicillin nucleus with specific side chains to enhance its antibacterial activity. The reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chains. The final product is then purified and crystallized to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Suncillin Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Suncillin Sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of beta-lactam antibiotics.

    Biology: Employed in research to understand bacterial cell wall synthesis and resistance mechanisms.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Suncillin Sodium exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .

Comparison with Similar Compounds

    Penicillin G: A natural penicillin with a similar mechanism of action but different spectrum of activity.

    Amoxicillin: A semisynthetic penicillin with a broader spectrum of activity compared to Suncillin Sodium.

    Ampicillin: Another semisynthetic penicillin with similar properties but different pharmacokinetics.

Uniqueness: this compound is unique due to its specific side chains, which enhance its antibacterial activity and stability. It also has a distinct pharmacokinetic profile, making it suitable for specific clinical applications.

Properties

CAS No.

23444-86-2

Molecular Formula

C16H17N3Na2O7S2

Molecular Weight

473.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-phenyl-2-(sulfonatoamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O7S2.2Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)27-16)17-12(20)9(18-28(24,25)26)8-6-4-3-5-7-8;;/h3-7,9-11,14,18H,1-2H3,(H,17,20)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t9-,10-,11+,14-;;/m1../s1

InChI Key

DLJRZFNLBKBWMD-ZQDFAFASSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Synonyms

BL-P1462
suncillin
suncillin sodium

Origin of Product

United States

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